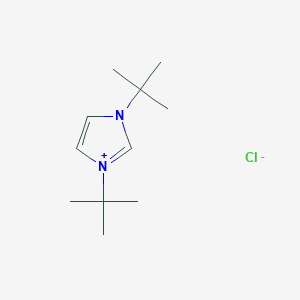

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Overview

Description

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in chemistry, including their use as ionic liquids and their role in forming stable N-heterocyclic carbenes (NHCs) . Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar imidazole derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves metalation reactions, as seen in the preparation of 1-tert-butyl-2-diphenylphosphino-imidazole, where 1-tert-butylimidazole is reacted with metalation reagents followed by a reaction with diphenylchlorophosphane . Similarly, anion metathesis can be used to synthesize imidazol(in)ium hydrogen carbonates from imidazol(in)ium chlorides, which can then act as precursors to NHCs . These methods suggest that this compound could potentially be synthesized through similar metalation or anion exchange reactions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For instance, the crystal structure of 1-butyl-3-methylimidazolium chloride reveals a hydrogen bonding network and a unique corrugated sheets structure of the imidazolium rings . This suggests that this compound may also exhibit a complex hydrogen bonding network due to the presence of chloride and the imidazole ring, potentially leading to unique structural features.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole undergoes oxidation and complexation reactions to yield a variety of products . Imidazol(in)ium hydrogen carbonates can act as masked NHCs, transferring the NHC moiety to organic and organometallic substrates . These reactions highlight the versatility of imidazole derivatives in forming different chemical species, indicating that this compound could also engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their interactions with other molecules. For instance, the solvation of sodium chloride in 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid shows specific ordering at the solid/liquid interface, which is influenced by the less polar components of the ionic liquid . Additionally, the effect of 1-butyl-3-methylimidazolium on the molecular organization of water suggests that imidazole derivatives can affect the hydrogen bond probability in water . These findings imply that this compound could similarly influence the physical and chemical properties of its surrounding environment, particularly in the context of solvation and molecular organization.

Scientific Research Applications

Catalytic Activities

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride shows potential in catalytic activities. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes exhibit catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis and Characterization of Ionic Liquids

The compound plays a role in the synthesis and characterization of new dual functionalized imidazolium-based ionic liquids. These ionic liquids have been analyzed for their thermophysical properties like viscosity, density, and thermal behavior (Muhammad et al., 2012).

Ring-Opening Metathesis Polymerization

It's used in the generation of ruthenium-N-heterocyclic carbene complexes for ring-opening metathesis polymerization of cyclooctene (Delaude et al., 2002).

Hydrogen Bonding Studies

Studies on hydrogen bonding, particularly in relation to viscosity and melting points in ionic liquids, have utilized derivatives of imidazolium chloride, providing insights into molecular interactions (Hunt, 2007).

Coordination Chemistry

The compound is significant in coordination chemistry, for instance, in forming complexes with palladium (Wang et al., 2004).

Organocatalytic Synthesis

It has been used as a precatalyst in organocatalytic synthesis, such as in the multicomponent carboxylation of terminal alkynes with CO2 (Papastavrou et al., 2019).

Energetic Material Research

In propellant research and technology, its derivatives are being explored as insensitive energetic materials (Rao & Muralidharan, 2013).

Corrosion Inhibition Studies

Research has also been conducted on the efficacy of imidazolium ionic liquids in corrosion inhibition, particularly for stainless steel in acidic solutions (El-Katori et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is part of the imidazole family, which is known to interact with a variety of biological targets

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can act as both acidic and basic in nature, showing two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Biochemical Pathways

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown.

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Given the diverse biological activities of imidazole derivatives, the effects could potentially be wide-ranging .

properties

IUPAC Name |

1,3-ditert-butylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJECSWIRMFBYOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464740 | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157197-54-1 | |

| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

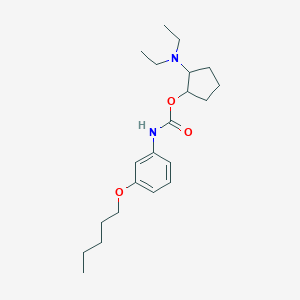

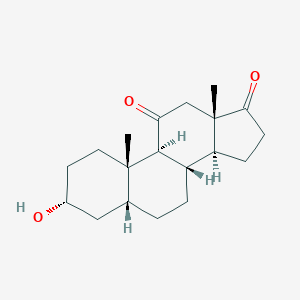

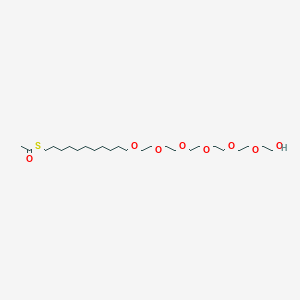

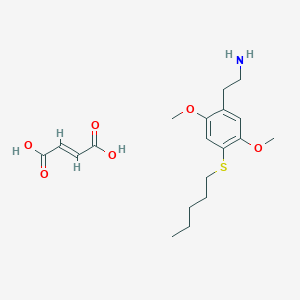

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride act as a catalyst in the synthesis of propargylic esters? What makes it efficient?

A1: this compound acts as a precatalyst. It first reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate. [] This intermediate plays a crucial role in the catalytic cycle. The sterically hindered tert-butyl groups on the imidazolium ring are believed to enhance the nucleophilicity of the carbene, making it more reactive towards CO2. This NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters. The reaction proceeds under mild conditions, and the catalyst can be used in low amounts, making it an efficient method for propargylic ester synthesis. []

Q2: What are the advantages of using this compound compared to other catalysts for this type of reaction?

A2: this compound offers several advantages. Firstly, it's a simple, readily available, and cost-effective NHC precursor salt compared to many other catalysts. [] Secondly, the reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. Lastly, this catalyst demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of propargylic esters with various substituents on the phenylacetylene backbone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.